molecular formula C18H18N2O3S B13371310 4-methoxy-2,3-dimethyl-N-(8-quinolinyl)benzenesulfonamide

4-methoxy-2,3-dimethyl-N-(8-quinolinyl)benzenesulfonamide

Cat. No.: B13371310
M. Wt: 342.4 g/mol
InChI Key: WBCQEGSHVXLRAZ-UHFFFAOYSA-N
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Description

4-methoxy-2,3-dimethyl-N-(8-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a quinoline moiety attached to a benzenesulfonamide structure, which is further substituted with methoxy and dimethyl groups. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2,3-dimethyl-N-(8-quinolinyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Sulfonamide Formation: The quinoline derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide linkage.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,3-dimethyl-N-(8-quinolinyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-methoxy-2,3-dimethyl-N-(8-quinolinyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methoxy-2,3-dimethyl-N-(8-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes like dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. Additionally, the quinoline moiety can intercalate into DNA, interfering with DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-2,3-dimethyl-N-(2-thienylmethyl)benzenesulfonamide: Similar structure but with a thienylmethyl group instead of a quinoline moiety.

    4-amino-N-(2,3,8-trimethyl-5-quinolinyl)benzenesulfonamide: Similar structure but with an amino group instead of a methoxy group.

Uniqueness

4-methoxy-2,3-dimethyl-N-(8-quinolinyl)benzenesulfonamide is unique due to the presence of both methoxy and dimethyl groups on the benzenesulfonamide structure, along with the quinoline moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

4-methoxy-2,3-dimethyl-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C18H18N2O3S/c1-12-13(2)17(10-9-16(12)23-3)24(21,22)20-15-8-4-6-14-7-5-11-19-18(14)15/h4-11,20H,1-3H3

InChI Key

WBCQEGSHVXLRAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)OC

Origin of Product

United States

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